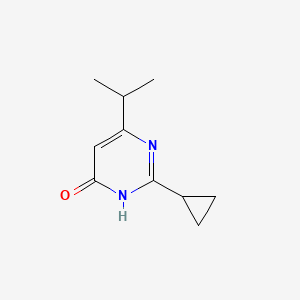

2-Cyclopropyl-6-isopropylpyrimidin-4-ol

Vue d'ensemble

Description

2-Cyclopropyl-6-isopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antimicrobiennes et antifongiques

2-Cyclopropyl-6-isopropylpyrimidin-4-ol: a été identifié comme un composé présentant des propriétés antimicrobiennes et antifongiques potentielles. Ceci est dû à son noyau pyrimidinique, qui est connu pour interférer avec la synthèse des acides nucléiques dans les agents pathogènes, inhibant ainsi leur croissance et leur prolifération .

Activité anticancéreuse

La similitude structurelle du composé avec d'autres dérivés de la pyrimidine, connus pour présenter une activité anticancéreuse, suggère qu'il pourrait également posséder de telles propriétés. La recherche est en cours pour explorer son efficacité dans le ciblage de lignées cellulaires cancéreuses spécifiques et pour comprendre son mécanisme d'action .

Produits chimiques agricoles

En agriculture, This compound pourrait être utilisé pour développer de nouveaux pesticides ou herbicides. Sa structure moléculaire pourrait être adaptée pour cibler des ravageurs ou des mauvaises herbes spécifiques, offrant une alternative plus respectueuse de l'environnement aux produits chimiques traditionnels .

Recherche cardiovasculaire

Les dérivés de la pyrimidine ont été associés à des bienfaits cardiovasculaires, tels que la régulation de la pression artérielle. Ce composé pourrait être un précurseur pour le développement de nouveaux médicaments qui aident à gérer l'hypertension et d'autres affections cardiovasculaires .

Agents neuroprotecteurs

Il est possible que This compound puisse servir d'agent neuroprotecteur. Son potentiel à moduler les systèmes de neurotransmetteurs ou à protéger les tissus nerveux des dommages en fait un candidat pour le traitement des maladies neurodégénératives .

Réhabilitation environnementale

Enfin, le composé pourrait trouver des applications en science de l'environnement, en particulier dans le développement de nouveaux matériaux ou procédés pour la dégradation des polluants. Ses propriétés chimiques pourraient être exploitées pour décomposer des substances nocives en formes moins toxiques .

Mécanisme D'action

Target of Action

The primary target of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Mode of Action

This compound interacts with its target, HST, and inhibits its function . This inhibition results in significant accumulation of homogentisate and a reduction in the level of plastoquinone . A metabolite of this compound, des-morpholinocarbonyl cyclopyrimorate (DMC), was detected in plants . In vitro assays showed that HST was strongly inhibited by DMC and weakly by this compound .

Biochemical Pathways

The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the normal flow of this pathway, leading to an accumulation of homogentisate and a decrease in plastoquinone .

Result of Action

The inhibition of HST by this compound leads to bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors . This indicates that the compound’s action results in visible physiological changes in the organism.

Analyse Biochimique

Biochemical Properties

2-Cyclopropyl-6-isopropylpyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, influencing their conformation and function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of specific genes and thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, transporters may mediate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within cells determines its specific biological effects .

Propriétés

IUPAC Name |

2-cyclopropyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6(2)8-5-9(13)12-10(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUSRTOHJSLCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.